molecular formula C11H13N3O2 B012420 N-Nitrosocystisine CAS No. 104759-77-5

N-Nitrosocystisine

Cat. No.: B012420
CAS No.: 104759-77-5
M. Wt: 219.24 g/mol
InChI Key: VIMLBVWHEGYDNW-UHFFFAOYSA-N
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Description

N-Nitrosocystisine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Biological Activity

N-Nitrosocystisine (NNC) is a nitroso compound derived from cysteine and has garnered attention due to its potential biological activities, including vasodilatory effects, antimicrobial properties, and implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group (NO-NO) attached to the cysteine backbone. This structural feature is critical for its biological activity, particularly in the context of nitric oxide (NO) signaling pathways.

1. Vasodilatory Effects

This compound exhibits significant vasodilatory effects, which have been investigated in various studies. For instance, low-dose infusions of S-nitrosocysteine (a related compound) demonstrated a decrease in mean pulmonary artery pressure without significantly affecting systemic arterial pressure. This suggests that NNC may selectively target pulmonary vasculature, making it a potential therapeutic agent for conditions like pulmonary hypertension .

2. Antimicrobial Properties

The nitroso group in compounds like NNC is known to exhibit antimicrobial activity. Nitro compounds generally trigger redox reactions within cells, leading to toxicity in microorganisms. This characteristic makes NNC a candidate for further studies as a lead compound against various bacterial infections, including those caused by H. pylori and M. tuberculosis .

3. Neuroprotective Effects

Recent studies have indicated that N-nitrosothiols like S-nitroso-L-cysteine can modulate neural processes by enhancing minute ventilation and improving gas exchange in the lungs. These effects are thought to be mediated through interactions with voltage-gated potassium channels, suggesting that NNC may have neuroprotective properties as well .

The biological activity of this compound can be attributed to several mechanisms:

  • S-transnitrosation : This process involves the transfer of the nitroso group from one thiol to another, which can modify protein function and signaling pathways .
  • Nitric Oxide Release : The release of NO from nitroso compounds plays a crucial role in mediating vasodilation and other physiological responses.
  • Antioxidant Activity : By preventing lipid peroxidation and modulating oxidative stress, NNC may exert protective effects on cells .

Case Study 1: Pulmonary Hypertension Treatment

A clinical study involving S-nitrosocysteine showed promising results in treating pulmonary hypertension. Patients receiving incremental doses exhibited significant reductions in pulmonary vascular resistance without adverse systemic effects .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that nitroso compounds, including derivatives of cysteine, exhibited antimicrobial activity against multi-drug resistant pathogens. These findings suggest that NNC could be explored as an alternative treatment option for resistant infections .

Data Tables

Biological Activity Effect Reference
VasodilationDecrease in mean pulmonary artery pressure
AntimicrobialInhibition of bacterial growth
NeuroprotectionEnhanced minute ventilation

Properties

IUPAC Name

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMLBVWHEGYDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389496
Record name N-Nitrosocystisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104759-77-5
Record name N-Nitrosocystisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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